molecular formula C18H14N2O4 B5749904 N-[(E)-1-(1,3-dioxoinden-2-yl)ethylideneamino]-2-hydroxybenzamide

N-[(E)-1-(1,3-dioxoinden-2-yl)ethylideneamino]-2-hydroxybenzamide

Cat. No.: B5749904
M. Wt: 322.3 g/mol
InChI Key: GQLYDVMZCINUCC-VXLYETTFSA-N
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Description

N-[(E)-1-(1,3-dioxoinden-2-yl)ethylideneamino]-2-hydroxybenzamide is a complex organic compound characterized by its unique structure, which includes an indene-1,3-dione moiety and a hydroxybenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(1,3-dioxoinden-2-yl)ethylideneamino]-2-hydroxybenzamide typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as methanol or dichloromethane . The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(1,3-dioxoinden-2-yl)ethylideneamino]-2-hydroxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxylated compounds .

Scientific Research Applications

N-[(E)-1-(1,3-dioxoinden-2-yl)ethylideneamino]-2-hydroxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-1-(1,3-dioxoinden-2-yl)ethylideneamino]-2-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-dioxoisoindolin-2-yl)cinnamamide
  • N-(1,3-dioxoisoindolin-2-yl)-3-(4-methoxyphenyl)acrylamide
  • 3-(3,4-dimethoxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)acrylamide

Uniqueness

N-[(E)-1-(1,3-dioxoinden-2-yl)ethylideneamino]-2-hydroxybenzamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the indene-1,3-dione and hydroxybenzamide moieties allows for diverse interactions with molecular targets, making it a versatile compound for various applications .

Properties

IUPAC Name

N-[(E)-1-(1,3-dioxoinden-2-yl)ethylideneamino]-2-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4/c1-10(19-20-18(24)13-8-4-5-9-14(13)21)15-16(22)11-6-2-3-7-12(11)17(15)23/h2-9,15,21H,1H3,(H,20,24)/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQLYDVMZCINUCC-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=C1O)C2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CC=C1O)/C2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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